PF-4455242 hydrochloride (CAS: 1322001-35-3) is a highly selective, short-acting, non-peptide antagonist of the kappa-opioid receptor (KOR). Originally developed for psychiatric indications, it exhibits high affinity for KOR (Ki = 1–3 nM) alongside established blood-brain barrier penetrance and oral bioavailability[1]. As a hydrochloride salt, it provides the critical aqueous solubility required for standard physiological buffers, making it a highly processable and handling-friendly precursor for both in vivo behavioral models and acute ex vivo electrophysiology[1]. For procurement professionals and principal investigators, it represents a modern, reversible alternative to legacy irreversible KOR antagonists.
Substituting PF-4455242 hydrochloride with traditional KOR antagonists like nor-BNI or JDTic fundamentally alters experimental timelines and reproducibility. Classic KOR antagonists are notorious for their ultra-long duration of action, often inactivating the receptor for weeks via JNK1-dependent mechanisms, which strictly precludes repeated-measures study designs [1]. Furthermore, utilizing the free base form of PF-4455242 instead of the hydrochloride salt introduces severe solubility bottlenecks in aqueous media [2]. This necessitates the use of harsh organic solvents or complex lipid vehicles, which can confound cellular assays, alter electrophysiological baseline recordings, and reduce in vivo tolerability.
Unlike traditional KOR antagonists such as nor-BNI and JDTic, which cause persistent JNK1-mediated receptor inactivation lasting up to several weeks, PF-4455242 acts as a short-acting, reversible antagonist[1]. It does not persistently increase pJNK-ir, allowing the receptor system to return to baseline rapidly [1].
| Evidence Dimension | Duration of Action / JNK1 Activation |
| Target Compound Data | Short-acting; no persistent pJNK-ir increase |
| Comparator Or Baseline | nor-BNI / JDTic (Persistent receptor inactivation lasting weeks) |
| Quantified Difference | Complete elimination of multi-week receptor inactivation |
| Conditions | In vivo behavioral and biochemical assays |
Enables researchers to conduct repeated-measures behavioral testing and acute electrophysiology without permanently disabling the target receptor.
Procuring the hydrochloride salt of PF-4455242 resolves the severe aqueous solubility bottlenecks associated with its free base form. The HCl salt demonstrates robust solubility of >8.53 mg/mL at pH 5.5, facilitating direct formulation into saline or artificial cerebrospinal fluid (ACSF) without reliance on high concentrations of harsh organic solvents like DMSO [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | >8.53 mg/mL at pH 5.5 (HCl salt) |
| Comparator Or Baseline | Free base form (Requires lipid/DMSO vehicles for dissolution) |
| Quantified Difference | Transition from insoluble to highly soluble in mildly acidic/physiological aqueous media |
| Conditions | in vitro solubility profiling |
Critical for preventing precipitation in acute slice electrophysiology bath applications and ensuring reproducible systemic dosing.
PF-4455242 hydrochloride delivers high selectivity for the kappa-opioid receptor, exhibiting a Ki of 1–3 nM for KOR, compared to 10–64 nM for the mu-opioid receptor (MOR) and >4000 nM for the delta-opioid receptor (DOR)[1]. This 10- to 20-fold selectivity window over MOR strictly differentiates it from broad-spectrum antagonists like naloxone, which indiscriminately block multiple opioid receptor subtypes [1].
| Evidence Dimension | Binding Affinity (Ki) |
| Target Compound Data | KOR Ki = 1-3 nM; MOR Ki = 10-64 nM |
| Comparator Or Baseline | Naloxone (Non-selective across MOR/KOR/DOR) |
| Quantified Difference | 10- to 20-fold selectivity for KOR over MOR |
| Conditions | in vitro radioligand binding assays |
Guarantees that observed phenotypic or electrophysiological changes are strictly KOR-mediated, avoiding confounding mu-opioid withdrawal or analgesia effects.
As a small-molecule antagonist, PF-4455242 hydrochloride exhibits excellent blood-brain barrier penetrance, achieving an AUC free brain to free plasma ratio of approximately 1.0 in rodent models [1]. This presents a major operational advantage over peptide-based KOR antagonists (e.g., zyklophin), which possess poor central penetrance and require invasive intracerebroventricular (ICV) administration [1].
| Evidence Dimension | Brain-to-Plasma Exposure Ratio |
| Target Compound Data | AUC free brain/free plasma ~ 1.0 |
| Comparator Or Baseline | Peptide antagonists (Near-zero systemic CNS penetrance) |
| Quantified Difference | ~1.0 ratio vs. negligible systemic penetrance |
| Conditions | in vivo pharmacokinetic profiling (Sprague-Dawley rats, SC dosing) |
Allows for non-invasive systemic dosing (SC, IP, or PO) rather than surgically implanted cannulas for CNS delivery.
Due to its high aqueous solubility and reversible binding kinetics, PF-4455242 hydrochloride is highly suited for bath application in artificial cerebrospinal fluid (ACSF). It allows researchers to study KOR-mediated modulation of dopaminergic neurons without the permanent receptor inactivation caused by legacy antagonists [1].
It serves as a highly effective KOR antagonist for longitudinal in vivo studies, such as stress-induced reinstatement models. Its short-acting nature ensures that the multi-week receptor inactivation associated with nor-BNI does not compromise the temporal control required for repeated behavioral testing [2].
Used as a highly brain-penetrant, short-acting positive control in the development of next-generation psychiatric or analgesic therapeutics. Its ability to be dosed systemically (SC, IP, or PO) avoids the surgical complexities of intracerebroventricular (ICV) administration required for peptide-based alternatives [3].